molecular formula C9H15NO3S B2827176 N-(3-(Methylsulfonyl)cyclopentyl)acrylamide CAS No. 2299541-47-0

N-(3-(Methylsulfonyl)cyclopentyl)acrylamide

Cat. No.: B2827176
CAS No.: 2299541-47-0
M. Wt: 217.28
InChI Key: FUNCPUBNCVKNKU-UHFFFAOYSA-N
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Description

N-(3-(Methylsulfonyl)cyclopentyl)acrylamide is a chemical compound with the molecular formula C10H17NO3S This compound is characterized by the presence of a cyclopentyl ring substituted with a methylsulfonyl group and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Methylsulfonyl)cyclopentyl)acrylamide typically involves the reaction of 3-methylsulfonylcyclopentanone with prop-2-enamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to a temperature of around 80-100°C to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(3-(Methylsulfonyl)cyclopentyl)acrylamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.

    Substitution: Amines, thiols; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfone derivatives

    Reduction: Amine derivatives

    Substitution: Substituted amides or thiol derivatives

Scientific Research Applications

N-(3-(Methylsulfonyl)cyclopentyl)acrylamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-(Methylsulfonyl)cyclopentyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Methoxyphenyl)prop-2-enamide: Similar in structure but with a methoxy group instead of a methylsulfonyl group.

    N-(3-Methylsulfonylphenyl)prop-2-enamide: Similar in structure but with a phenyl ring instead of a cyclopentyl ring.

Uniqueness

N-(3-(Methylsulfonyl)cyclopentyl)acrylamide is unique due to its specific substitution pattern and the presence of both a cyclopentyl ring and a methylsulfonyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(3-methylsulfonylcyclopentyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3S/c1-3-9(11)10-7-4-5-8(6-7)14(2,12)13/h3,7-8H,1,4-6H2,2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUNCPUBNCVKNKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCC(C1)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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